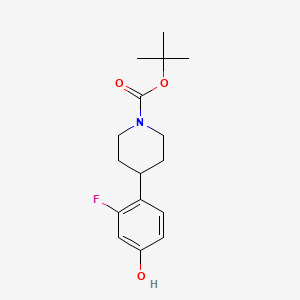

Tert-butyl 4-(2-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate

Description

Physical and Chemical Properties

The physical characterization of this compound reveals important information about its solid-state properties and thermal behavior. The compound exists as a solid at room temperature with a reported melting point range of 180-190 degrees Celsius, indicating significant intermolecular interactions and crystalline stability. This relatively high melting point suggests the presence of hydrogen bonding networks, likely involving the phenolic hydroxyl group and possibly the carbonyl oxygen of the carboxylate ester. The compound's appearance as a solid powder facilitates handling and storage under standard laboratory conditions, with recommended storage under refrigerated conditions to maintain chemical stability.

The molecular architecture of this compound features several key structural elements that contribute to its overall three-dimensional shape and electronic distribution. The piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings. The tert-butyl group provides steric bulk that influences the compound's conformational preferences and intermolecular packing arrangements. The fluorinated aromatic ring introduces both steric and electronic effects, with the fluorine atom's high electronegativity affecting the electron density distribution throughout the aromatic system.

Properties

IUPAC Name |

tert-butyl 4-(2-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-8-6-11(7-9-18)13-5-4-12(19)10-14(13)17/h4-5,10-11,19H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBZNHPYARPLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Using Potassium Carbonate

One effective method involves reacting 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline derivatives with tert-butyl 4-methanesulfonyloxypiperidine-1-carboxylate in the presence of potassium carbonate as a base. The reaction is conducted in N-methylpyrrolidone (NMP) or ethanol/water mixtures under nitrogen atmosphere at elevated temperatures (100–105°C) for extended periods (16.5 to 24 hours). After completion, the mixture is cooled, treated with water to induce crystallization, and the product is isolated by filtration and drying.

Reaction Conditions and Yields:

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Step 1 | 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline, tert-butyl 4-methanesulfonyloxypiperidine-1-carboxylate, K2CO3 | Ethanol/Water | Reflux (~78°C) | 16.5 h | 84% | Product isolated by filtration and washing; NMR and Mass Spec confirmed |

| Step 2 | Same reagents as Step 1 | NMP | 100–105°C | 24 h | 95% | Under nitrogen, followed by water addition and crystallization |

The use of potassium carbonate facilitates the deprotonation of the hydroxy group, enabling nucleophilic attack on the electrophilic site of the piperidine derivative. The product shows characteristic NMR signals corresponding to tert-butyl, piperidine, and aromatic protons, and mass spectrometry confirms molecular weight around 503 Da.

Use of Cesium Fluoride in N,N-Dimethylacetamide

Another approach employs cesium fluoride as a base in N,N-dimethylacetamide (DMA) solvent at 85°C. The reaction involves gradual addition of tert-butyl 4-methanesulfonyloxypiperidine-1-carboxylate and cesium fluoride at intervals (2, 4, and 6 hours), followed by further stirring for 6 hours after the last addition. The reaction mixture is then worked up by solvent removal, extraction with dichloromethane and water, drying, and purification by column chromatography.

Reaction Parameters and Outcomes:

| Parameter | Details |

|---|---|

| Base | Cesium fluoride |

| Solvent | N,N-dimethylacetamide (DMA) |

| Temperature | 85°C |

| Time | 12–18 hours (with multiple reagent additions) |

| Yield | 58–60% |

| Purification | Column chromatography (MeOH/CH2Cl2 mixtures) |

| Product State | Pale yellow solid or light brown foam |

| Melting Point | ~200–201°C |

This method provides moderate yields and requires chromatographic purification, indicating possible side reactions or impurities. The use of cesium fluoride promotes nucleophilic substitution by generating a more reactive phenolate intermediate.

Summary Table of Preparation Methods

| Method | Base | Solvent | Temperature | Time | Yield | Purification | Notes |

|---|---|---|---|---|---|---|---|

| Potassium carbonate-mediated substitution | K2CO3 | Ethanol/Water or NMP | 78–105°C | 16.5–24 h | 84–95% | Filtration and washing | High yield, mild conditions |

| Cesium fluoride-mediated substitution | CsF | DMA | 85°C | 12–18 h | 58–60% | Column chromatography | Moderate yield, requires purification |

| Phenol substitution with cesium carbonate | Cs2CO3 | DMF | 70°C | 24 h | 53% | Not specified | Related compound synthesis |

Research Findings and Analytical Data

NMR Spectroscopy: Characteristic proton signals include tert-butyl singlet around 1.4 ppm, multiplets for piperidine methylene protons between 1.6–3.7 ppm, and aromatic protons between 7.2–8.7 ppm. The presence of fluorine influences splitting patterns and chemical shifts.

Mass Spectrometry: Molecular ion peaks (M+H)+ observed near m/z 503, consistent with the molecular formula C25H29ClFN4O4 for related derivatives.

Melting Points: Products typically exhibit melting points in the range of 190–201°C, indicating crystalline purity.

Reaction Yields: Highest yields (up to 95%) are obtained using potassium carbonate in NMP at elevated temperatures, while cesium fluoride methods yield moderately lower amounts.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the ester group will produce the corresponding alcohol.

Scientific Research Applications

Drug Development

Tert-butyl 4-(2-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate has been investigated for its role in developing various pharmaceuticals. Its structure allows it to interact with biological targets effectively, making it a candidate for drugs aimed at treating conditions such as cancer and neurological disorders. For instance, compounds derived from this structure have been evaluated for their efficacy against specific cancer cell lines and show promise in modulating biological pathways involved in tumor growth .

Synthetic Pathways

The synthesis of this compound typically involves several steps, including the protection of functional groups and the use of coupling agents to facilitate the formation of the piperidine ring. The following table summarizes key synthetic routes:

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Protection of hydroxyl groups | Boc anhydride, base |

| 2 | Formation of piperidine ring | Piperidine derivatives, coupling agents |

| 3 | Fluorination step | Fluorinating agents (e.g., HF) |

| 4 | Deprotection | Acidic conditions (e.g., TFA) |

Efficacy Studies

A study published in the Chemistry and Pharmaceutical Bulletin demonstrated that derivatives of this compound exhibited significant anti-cancer activity against various cell lines, including breast and prostate cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through receptor-mediated pathways .

Toxicity Assessments

Toxicological evaluations have shown that while the compound exhibits promising therapeutic effects, careful consideration must be given to its safety profile. Studies indicate that high doses can lead to cytotoxicity; thus, ongoing research aims to optimize dosing regimens to enhance safety without compromising efficacy .

Mechanism of Action

The mechanism of action of Tert-butyl 4-(2-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro-substituted phenyl group and the piperidine ring are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Fluoro vs. Chloro Substituents

- Chlorine’s larger atomic radius may sterically hinder interactions with enzyme active sites compared to fluorine .

Hydroxyl vs. Methoxy Substituents

Piperidine Ring Modifications

Saturation and Functionalization

- The trifluoromethyl group enhances metabolic stability but may introduce steric clashes in tight binding pockets .

- tert-Butyl 4-(thieno[2,3-d]pyrimidin-4-ylamino)piperidine-1-carboxylate (BP 30390): Incorporation of a heterocyclic thienopyrimidine group expands π-π stacking interactions, often critical for kinase inhibition .

Cholinesterase and MAO-B Inhibition

- tert-Butyl 4-(3-methoxyphenethyl)piperidine-1-carboxylate (Compound 5 in ):

- Demonstrated dual inhibition of butyrylcholinesterase (IC₅₀ = 1.2 µM) and MAO-B (IC₅₀ = 8.7 µM), with methoxy groups contributing to hydrophobic interactions in enzyme active sites .

- The target compound’s hydroxyl group may improve water solubility but reduce potency due to competing hydrogen bonding with off-target proteins.

Spectroscopic and Physicochemical Properties

Biological Activity

Tert-butyl 4-(2-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate (CAS No. 174822-86-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : C₁₆H₂₃FNO₃

- Molecular Weight : 277.36 g/mol

- IUPAC Name : this compound

- Physical Form : Yellow to brown solid

- Storage Conditions : Sealed in dry conditions at 2-8°C

Research indicates that the compound interacts with various biological targets, primarily through inhibition mechanisms. The presence of the piperidine moiety is crucial for its biological activity, as it allows for favorable interactions with target proteins.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

-

Antiviral Efficacy :

A study evaluated the antiviral activity of similar compounds and highlighted that derivatives with a piperidine structure showed significant efficacy against the tobacco mosaic virus (TMV). The compound's structural similarity may contribute to comparable antiviral properties, indicating potential for further development in antiviral therapies . -

Cytotoxicity Against Cancer Cells :

In vitro studies demonstrated that this compound exhibited selective cytotoxicity against T-lymphoblastic cell lines with IC₅₀ values significantly lower than those observed in non-cancerous cells . This selectivity suggests a promising avenue for targeted cancer therapies. -

Enzyme Interaction Studies :

Crystallographic studies revealed that the compound interacts competitively with target enzymes, displaying an IC₅₀ value indicative of potent inhibition. Such findings are critical for understanding its mechanism and optimizing its structure for enhanced activity .

Research Findings

Recent literature has focused on the synthesis and evaluation of piperidine derivatives, including this compound. Key findings include:

- The compound's ability to inhibit metabolic enzymes involved in drug metabolism, which could lead to altered pharmacokinetics of co-administered drugs .

- Its potential role in modulating inflammatory responses through inhibition of specific pathways, warranting further investigation into its therapeutic applications in inflammatory diseases .

Q & A

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as the compound may exhibit acute toxicity (GHS Category 4 for oral/skin/inhalation exposure) .

- Emergency measures : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

What strategies can be employed to assess the compound's stability under various experimental conditions?

Q. Advanced

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) to identify degradation products via LC-MS .

- pH stability : Dissolve in buffers (pH 1–13) and monitor hydrolysis of the carbamate group over 24–72 hours .

- Long-term storage : Store at –20°C under nitrogen, with periodic HPLC analysis to track purity changes .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Basic

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence or radiometric methods .

- Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) to assess therapeutic potential .

- Receptor binding studies : Use radiolabeled ligands (e.g., H) to quantify affinity for GPCRs or transporters .

How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced efficacy?

Q. Advanced

- Modify substituents : Replace the 2-fluoro group with other halogens (e.g., Cl) or electron-withdrawing groups to alter electronic effects and binding .

- Scaffold hybridization : Integrate the hydroxyphenyl-piperidine moiety into larger pharmacophores (e.g., fused rings) to improve target engagement .

- Stereochemical tuning : Synthesize enantiomers to evaluate chiral center effects on selectivity (e.g., via asymmetric catalysis) .

What methodologies are recommended for determining the purity of this compound?

Q. Basic

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients; aim for ≥95% purity .

- Elemental analysis : Compare calculated vs. experimental C, H, N percentages to confirm stoichiometry .

- Melting point : Consistency with literature values (if available) indicates purity .

How can researchers address low binding affinity results in enzyme inhibition assays?

Q. Advanced

- Solubility optimization : Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles to enhance bioavailability .

- Protease interference : Include protease inhibitors in assay buffers if the compound is susceptible to enzymatic degradation .

- Docking simulations : Perform molecular modeling (e.g., AutoDock) to identify steric clashes and guide structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.